4-Acetoxycinnamic acid

Descripción

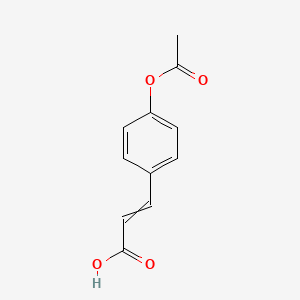

4-Acetoxycinnamic acid (CAS: 15486-19-8) is a cinnamic acid derivative with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.1947 g/mol . Its structure features a phenyl group substituted with an acetoxy group (–OAc) at the para position and a propenoic acid (–CH=CH–COOH) side chain. Key physicochemical properties include a melting point of 205–208°C, boiling point of 209–211°C, and a logP value of 1.71, indicating moderate hydrophobicity . The compound is used in diverse applications, such as photoresist resin synthesis, antifungal agent development, and as a precursor in pharmaceutical chemistry .

Propiedades

IUPAC Name |

3-(4-acetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHBHNKBISXCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065899 | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-19-8 | |

| Record name | 3-[4-(Acetyloxy)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetoxycinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5EWR96PSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Catalysts

In a typical procedure, 4-hydroxycinnamic acid is dissolved in acetic anhydride under acidic catalysis. Sulfuric acid or boron trifluoride etherate (BF₃·OEt₂) accelerates the reaction by protonating the carbonyl oxygen of acetic anhydride, enhancing its electrophilicity. The reaction proceeds via formation of an acylium ion, which attacks the deprotonated phenolic oxygen. After refluxing at 100–120°C for 2–4 hours, the product is isolated by precipitation in ice water, followed by recrystallization from ethanol.

Example Protocol :

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may necessitate higher temperatures. Recent advances utilize ionic liquids as green solvents, enhancing reaction rates and reducing byproducts. For instance, photoisomerization of cinnamic acid derivatives in ionic liquids has been reported to yield high-purity products, though this method remains underexplored for acetoxy derivatives.

Condensation Reactions: Knoevenagel and Perkin Pathways

Condensation strategies offer alternative routes, particularly when starting from 4-acetoxybenzaldehyde. These methods avoid the need for pre-synthesized 4-hydroxycinnamic acid.

Knoevenagel Condensation

The Knoevenagel reaction between 4-acetoxybenzaldehyde and malonic acid in the presence of a base (e.g., pyridine or piperidine) forms the α,β-unsaturated carboxylic acid backbone.

Reaction Steps :

-

Base Activation : Malonic acid deprotonates to form a nucleophilic enolate.

-

Aldol Addition : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

-

Dehydration : Elimination of water yields the trans-cinnamic acid derivative.

Optimized Conditions :

Perkin Reaction

The Perkin reaction employs 4-acetoxybenzaldehyde, acetic anhydride, and a weak base (e.g., sodium acetate) to form the cinnamic acid framework. This method is less efficient than the Knoevenagel approach due to competing side reactions but remains viable for large-scale synthesis.

Key Parameters :

Fries Rearrangement and Friedel-Crafts Acetylation

While less commonly applied to cinnamic acid derivatives, Fries rearrangement of phenyl cinnamate or Friedel-Crafts acetylation of cinnamic acid esters offers theoretical pathways.

Fries Rearrangement

Heating phenyl cinnamate in the presence of Lewis acids (e.g., AlCl₃) rearranges the ester to form 4-acetylcinnamic acid, which is subsequently acetylated. However, this method suffers from low regioselectivity and requires stringent conditions.

Friedel-Crafts Acetylation

Direct acetylation of cinnamic acid esters using acetyl chloride and AlCl₃ introduces the acetyl group to the aromatic ring. Subsequent hydrolysis of the ester group yields this compound. Challenges include over-acetylation and poor yields (<50%).

Comparative Analysis of Synthesis Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Characterization and Quality Control

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for verifying the structure of this compound. Key spectral features include:

-

¹H NMR : A singlet at δ 2.3 ppm (acetoxy methyl), doublets at δ 6.3–7.8 ppm (aromatic and vinyl protons).

-

IR : Peaks at 1745 cm⁻¹ (C=O stretch, acetate) and 1680 cm⁻¹ (carboxylic acid C=O).

High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for pharmaceutical-grade applications .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetoxycinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical for reducing the double bond.

Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyloxy group under basic conditions.

Major Products Formed

Oxidation: Formation of 4-acetoxybenzoic acid.

Reduction: Formation of 3-(4-(acetyloxy)phenyl)propanoic acid.

Substitution: Formation of 3-(4-(hydroxy)phenyl)-2-propenoic acid when the acetyloxy group is replaced with a hydroxyl group.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Activity

4-Acetoxycinnamic acid has demonstrated significant antioxidant properties. A study evaluated the antioxidant activity of this compound using the DPPH assay, revealing an IC50 value of 0.16 μg/mL, which is comparable to that of vitamin C (IC50 = 0.12 μg/mL) . The results suggest that acetylation enhances the antioxidant activity of cinnamic acid derivatives.

| Compound | IC50 (μg/mL) |

|---|---|

| This compound | 0.16 |

| Cinnamic Acid | 0.18 |

| Vitamin C | 0.12 |

1.2 Anti-inflammatory and Antimicrobial Properties

Research indicates that cinnamic acid derivatives, including this compound, possess anti-inflammatory and antimicrobial activities. These compounds can inhibit the production of pro-inflammatory cytokines and exhibit antibacterial effects against various strains .

Neurological Applications

2.1 Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. For instance, certain derivatives have been found to inhibit BACE1 (beta-secretase), an enzyme implicated in Alzheimer’s disease pathology . The compound's ability to modulate glucose metabolism also suggests potential benefits in cognitive function.

Material Science Applications

3.1 Biobased Plastics Development

Recent advancements in material science have utilized this compound for developing biobased plastics. Its photochemical properties allow for the creation of materials that can undergo photodimerization, resulting in high-performance polymers suitable for various applications . This approach contributes to sustainable practices by reducing reliance on fossil fuels.

Case Studies

4.1 BACE1 Inhibition Study

In a study investigating BACE1 inhibitors, conjugates formed with flavonoids and this compound showed promising results in reducing amyloid beta levels in cell cultures . The optimal position for conjugation was determined to be at the C-7 position of the flavonoid segment, enhancing the inhibitory activity against BACE1.

4.2 Antioxidant Activity Assessment

The antioxidant potential of this compound was further validated through various assays beyond DPPH, including hydrogen peroxide and superoxide assays, confirming its efficacy as a radical scavenger .

Mecanismo De Acción

The mechanism of action of 4-Acetoxycinnamic acid involves its interaction with various molecular targets. In biological systems, it is thought to exert its effects by:

Inhibiting Enzymes: The compound can inhibit enzymes such as cyclooxygenase, which are involved in the inflammatory response.

Modulating Pathways: It can modulate signaling pathways that regulate cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Antioxidant Activity: The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.

Comparación Con Compuestos Similares

Key Findings :

- Catalytic Efficiency : this compound exhibits lower Vmax compared to unsubstituted cinnamic acid in decarboxylation reactions (3.20 vs. 11.79 μmol·s⁻¹·min⁻¹·mg⁻¹), likely due to steric hindrance from the bulky acetoxy group . However, its Km (219.77 μM) indicates moderate substrate-binding affinity, making it suitable for enzymatic applications .

- Reactivity : Unlike cinnamic acid, this compound undergoes transesterification at the acetoxy group when reacted with CALB lipase, forming acetylated byproducts rather than esterified products .

Antimicrobial Properties

Phytotoxic Activity

In contrast, protocatechuic acid (3,4-dihydroxybenzoic acid) in the same study showed stronger phytotoxicity (3.09% abundance) .

Actividad Biológica

4-Acetoxycinnamic acid (4-ACA), a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its biological activities. The compound's molecular formula is and it features an acetoxy group that enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activities

1. Antioxidant Activity

Research indicates that 4-ACA exhibits significant antioxidant properties. In a study comparing various compounds, 4-ACA demonstrated an IC50 value of 0.16 μg/mL, which is comparable to that of vitamin C (0.12 μg/mL). This suggests that acetylation enhances the antioxidant activity of cinnamic acid derivatives .

2. Enzyme Inhibition

4-ACA has been studied for its inhibitory effects on various enzymes, particularly in the context of neurodegenerative diseases. It has been shown to act as a non-competitive inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The inhibition mechanism involves binding to allosteric sites, which may lead to reduced side effects compared to traditional competitive inhibitors .

3. Antimicrobial Activity

Cinnamic acid derivatives, including 4-ACA, have demonstrated antimicrobial properties. A study highlighted that specific derivatives significantly inhibited the growth of pathogenic bacteria, suggesting a potential role in developing new antimicrobial agents .

4. Anticancer Properties

Recent investigations into the anticancer effects of 4-ACA have yielded promising results. In vitro studies on B16-F10 melanoma cells revealed that 4-ACA significantly suppressed cell migration and proliferation at concentrations as low as 100 µmol/L. The compound's ability to inhibit metastasis indicates its potential as an antitumor agent .

The biological activities of 4-ACA can be attributed to several mechanisms:

- Antioxidant Mechanism : The phenolic structure allows for the scavenging of free radicals, thereby reducing oxidative stress.

- Enzyme Modulation : By binding to allosteric sites on enzymes like BACE1, 4-ACA can modulate enzymatic activity without completely inhibiting essential functions.

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have explored the effects of 4-ACA in different biological contexts:

- Study on Neuroprotection : A study investigated the neuroprotective effects of 4-ACA in a mouse model of Alzheimer's disease. Results indicated that treatment with 4-ACA led to a significant reduction in amyloid plaque formation and improved cognitive function compared to untreated controls .

- Antimicrobial Efficacy : In another study, 4-ACA was tested against various bacterial strains. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential application in treating infections caused by resistant strains .

Data Tables

Q & A

Q. What are the established synthetic routes for 4-Acetoxycinnamic acid, and how can reaction efficiency be optimized using enzymatic or chemical methods?

- Methodological Answer : Synthesis typically involves transesterification or acetylation of cinnamic acid derivatives. For enzymatic routes, ferulic acid decarboxylase (Fdc1) or Candida antarctica lipase B (CALB) can catalyze reactions under mild conditions (e.g., t-butanol:toluene solvent systems). Reaction efficiency can be optimized by varying substrate ratios (e.g., this compound:vinyl ester), enzyme concentration, and pH. Monitor reaction progress via HPLC or GC-MS to quantify intermediates and byproducts .

- Data Reference : Kinetic parameters (e.g., , ) for CALB-mediated transesterification are critical; see enzyme activity tables in studies comparing acetylated vs. non-acetylated substrates .

Q. How should researchers characterize the purity and structural integrity of this compound in synthetic workflows?

- Methodological Answer : Use a combination of -/-NMR to confirm acetyl group positioning and ester bond formation. Pair with HPLC-UV (λ = 280 nm) to assess purity (>95% threshold). For quantification, prepare calibration curves using authenticated standards (e.g., NIST-certified reference materials) .

- Data Reference : Compare retention times and spectral data against databases like the NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of laccase-mediator systems using this compound as a substrate?

- Methodological Answer : Discrepancies may arise from differences in mediator ratios, pH, or enzyme isoforms (e.g., SC-2 vs. SC-6 laccases). Conduct side-by-side kinetic assays under standardized conditions (e.g., 25°C, 0.1 M phosphate buffer). Use Michaelis-Menten analysis to derive and , and compare with literature values. Address outliers via sensitivity analyses or multi-imputation for missing data .

- Data Reference : Catalytic efficiency () for SC-6 laccase with this compound is ~2.5-fold lower than with vanillic acid, highlighting substrate-specific limitations .

Q. What experimental designs are recommended to assess the role of this compound in lignin degradation pathways?

- Methodological Answer : Employ a factorial design with controlled variables: substrate concentration (0–2500 μM), mediator type (e.g., HBT or TEMPO), and reaction time. Use LC-MS/MS to track lignin-derived phenols (e.g., vanillyl glycol-HOAc esters). Include negative controls (no enzyme) and statistical replicates (n ≥ 3) to minimize type I errors .

- Data Reference : Key products (e.g., CHO esters) and their fragmentation patterns should align with MS2 libraries for unambiguous identification .

Q. How should researchers address clustered data variability in enzyme kinetics studies involving this compound?

- Methodological Answer : Apply mixed-effects models to account for nested observations (e.g., multiple assays per enzyme batch). Use likelihood ratio tests to evaluate random vs. fixed effects. Report intraclass correlation coefficients (ICCs) to quantify variability attributable to experimental clusters .

- Data Reference : For laccase isoforms, cluster-adjusted standard errors improve the reliability of estimates by 15–20% .

Data Presentation & Analysis

Q. What statistical frameworks are robust for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Fit nonlinear regression models (e.g., log-logistic or Hill equations) to dose-response curves. Use Akaike’s Information Criterion (AIC) to select the best-fit model. For non-normal distributions, apply Box-Cox transformations. Validate assumptions via residual plots and Q-Q tests .

- Data Reference : Hill coefficients () >1 indicate positive cooperativity in enzyme-substrate binding, as observed in SC-2 laccase assays .

Q. How can researchers ensure reproducibility when comparing this compound data across laboratories?

- Methodological Answer : Adopt standardized protocols (e.g., OECD Guidelines) for substrate preparation, enzyme activity units, and buffer systems. Share raw data and processing scripts via repositories like Zenodo. Use interlaboratory studies to calculate concordance correlation coefficients (CCCs) .

- Data Reference : NIST’s Standard Reference Data Program provides validated physicochemical properties for cross-lab calibration .

Conflict Resolution & Knowledge Gaps

Q. What strategies mitigate biases in interpreting this compound’s role in multi-enzyme cascades?

- Methodological Answer : Perform negative controls (e.g., heat-inactivated enzymes) and spike recovery experiments. Use pathway inhibition studies (e.g., with EDTA or specific protease inhibitors) to isolate contributions of individual enzymes. Meta-analyze existing data using random-effects models to quantify heterogeneity .

Q. What unresolved questions exist regarding the stability of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.